molecular formula C18H22N2O2 B5314977 N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-2-phenylcyclopropane-1-carboxamide

N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-2-phenylcyclopropane-1-carboxamide

Cat. No.: B5314977
M. Wt: 298.4 g/mol
InChI Key: NJIUMOBBPJKDDT-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-2-phenylcyclopropane-1-carboxamide is a complex organic compound with a unique structure that includes a cyclohexylidene ring, a phenyl group, and a cyclopropane carboxamide moiety

Properties

IUPAC Name

N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-2-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-18(2)10-13(8-14(21)11-18)19-20-17(22)16-9-15(16)12-6-4-3-5-7-12/h3-7,15-16H,8-11H2,1-2H3,(H,20,22)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIUMOBBPJKDDT-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NNC(=O)C2CC2C3=CC=CC=C3)CC(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C/C(=N\NC(=O)C2CC2C3=CC=CC=C3)/CC(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-2-phenylcyclopropane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexylidene Intermediate: The initial step involves the formation of the 3,3-dimethyl-5-oxocyclohexylidene intermediate through a series of reactions, including aldol condensation and subsequent dehydration.

    Amination Reaction: The cyclohexylidene intermediate is then reacted with an amine to form the corresponding imine.

    Cyclopropane Carboxamide Formation: The final step involves the formation of the cyclopropane carboxamide moiety through a cyclopropanation reaction, followed by amidation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-2-phenylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine or carboxamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-2-phenylcyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-2-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-2-phenylcyclopropane-1-carboxamide shares structural similarities with other cyclohexylidene and cyclopropane derivatives, such as:
    • 3,3-dimethyl-5-oxocyclohexylidene-2-phenylcyclopropane
    • 2-phenylcyclopropane-1-carboxamide

Uniqueness

  • The unique combination of the cyclohexylidene, phenyl, and cyclopropane carboxamide moieties in this compound provides distinct chemical and biological properties that are not observed in other similar compounds. This uniqueness makes it a valuable compound for research and potential applications in various fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.